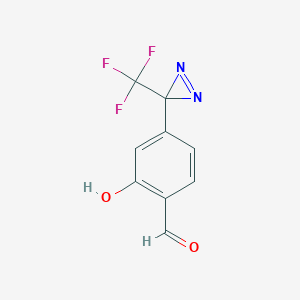

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

Descripción general

Descripción

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a specialized organic compound known for its unique structure and reactivity. This compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, along with a trifluoromethyl group and a benzaldehyde moiety. The presence of the trifluoromethyl group and the diazirine ring imparts unique chemical properties, making it valuable in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the diazirine ring: This step involves the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions to form the diazirine ring.

Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Formylation: The final step involves the formylation of the aromatic ring to introduce the aldehyde group, typically using reagents like formyl chloride or a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include primary or secondary alcohols.

Substitution: Products vary depending on the nucleophile used, such as amines or thiols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 230.14 g/mol. Its structure features a hydroxyl group and a diazirine moiety, which is crucial for its reactivity under UV light, allowing it to form covalent bonds with nearby molecules.

Photochemistry and Photoaffinity Labeling

One of the most significant applications of 2-hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is in photoaffinity labeling . This technique utilizes the diazirine group, which, upon exposure to UV light, generates reactive carbene species that can covalently bond to proteins or nucleic acids. This property is invaluable for studying protein interactions and dynamics in biological systems.

Case Study: Protein Interaction Studies

In a study by Hatanaka et al., the compound was used to label specific proteins in living cells, enabling researchers to map protein-protein interactions effectively. The ability to track these interactions in real-time provides insights into cellular processes and mechanisms of disease .

Drug Development

The compound's ability to selectively target biomolecules makes it a promising candidate in drug development . Its reactive nature allows for the design of targeted therapeutics that can be activated in specific cellular environments.

Example: Targeted Cancer Therapy

Research has indicated that compounds like this compound can be modified to create prodrugs that become active only within tumor cells. This targeted approach minimizes side effects on healthy tissues while maximizing therapeutic efficacy .

Materials Science

In materials science, the compound's photoreactive properties are leveraged in the development of smart materials that respond to light stimuli. These materials can undergo structural changes or release active agents when exposed to UV light.

Application: Photoresponsive Polymers

Studies have shown that incorporating diazirine compounds into polymer matrices allows for the creation of photoresponsive materials that can change their physical properties upon UV exposure. Such materials have potential applications in drug delivery systems and responsive coatings .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a reagent for detecting specific biomolecules through photoaffinity techniques. Its ability to form stable adducts with biomolecules facilitates the identification and quantification of these targets in complex mixtures.

Case Study: Biomarker Detection

In recent research, this compound was employed in assays designed to detect biomarkers associated with certain diseases, enhancing the sensitivity and specificity of diagnostic tests .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This carbene can then insert into various chemical bonds, allowing for the covalent modification of target molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene intermediate, making it a powerful tool in chemical biology and materials science.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Lacks the diazirine ring but shares the trifluoromethyl and hydroxy groups.

4-(Trifluoromethyl)salicylaldehyde: Similar structure but without the diazirine ring.

2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

The presence of the diazirine ring in 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde makes it unique compared to similar compounds. This ring allows for the generation of reactive carbene intermediates upon UV irradiation, enabling specific and covalent modifications of target molecules. This property is particularly valuable in photoaffinity labeling and studying complex biological systems.

Actividad Biológica

2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, also known by its CAS number 308085-25-8, is a compound of interest due to its potential biological activities. This article explores various aspects of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 230.143 g/mol

- Melting Point : 47-49°C

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the diazirine moiety. These functional groups are known to enhance reactivity and can influence various biochemical pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The mechanism often involves the scavenging of free radicals and inhibition of oxidative stress pathways.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. Studies on analogs of this compound suggest it may inhibit tyrosinase activity effectively, potentially offering therapeutic benefits in treating hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity assessments in various cell lines have shown that while some analogs demonstrate potent activity against tyrosinase, they do not exhibit significant cytotoxic effects at lower concentrations, suggesting a favorable safety profile for potential therapeutic applications.

Case Studies

-

In Vitro Studies on B16F10 Cells

- In studies involving B16F10 murine melanoma cells, analogs derived from this compound were evaluated for their anti-melanogenic effects. The results indicated that several analogs did not exhibit cytotoxicity at concentrations up to 20 µM over 48 hours, while one analog showed significant cytotoxic effects at lower concentrations .

- Mechanistic Insights

Propiedades

IUPAC Name |

2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-2-1-5(4-15)7(16)3-6/h1-4,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQFZXNSVZPFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.